Aplindore
Overview
Description
Aplindore (DAB-452) is a drug that acts as a partial agonist selective for the dopamine receptor D2 . It is being developed by the pharmaceutical company Neurogen as a treatment for Parkinson’s disease and restless legs syndrome .
Molecular Structure Analysis
Aplindore has a molecular formula of C18H18N2O3 and a molar mass of 310.353 g/mol . It belongs to the class of organic compounds known as benzo-1,4-dioxanes, which are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring .Physical And Chemical Properties Analysis
Aplindore has a density of 1.3±0.1 g/cm3, a boiling point of 511.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 85.5±0.3 cm3, a polar surface area of 60 Å2, and a molar volume of 247.1±3.0 cm3 .Scientific Research Applications
Pharmacology and Potential Therapeutic Use
Aplindore (DAB-452) has been characterized pharmacologically in cellular models and behavioral studies in rats. It shows high affinity for dopamine D2 and D3 receptors, with lower affinity for D4, serotonin receptors, and the alpha1-adrenoceptor. Its partial agonist activity suggests potential effectiveness in treating dopaminergic-based disorders such as schizophrenia and Parkinson's disease. This is evidenced by its ability to induce contralateral turning in unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats, an effect blocked by the dopamine D2 antagonist raclopride (Heinrich et al., 2006).
Application in Parkinson's Disease Models
In a study involving MPTP-treated common marmosets, a model for Parkinson’s disease, aplindore demonstrated significant improvements in motor deficits. This effect was observable both alone and in combination with l-dopa, a standard treatment for Parkinson's disease. Notably, aplindore induced a dose-dependent reversal of motor disability and an increase in locomotor activity. These findings highlight its potential as an effective treatment component for Parkinson's disease (Jackson et al., 2009).
Safety And Hazards
Future Directions
Aplindore is currently not listed on the Ligand Pharmaceuticals website due to several programs already partnered with GSK . If this medication were to reach phase III, it could adversely affect Ligand’s portfolio of partnered and unpartnered assets . Therefore, the future directions of Aplindore largely depend on strategic decisions made by the involved pharmaceutical companies.
properties
IUPAC Name |
(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJIKHYBKVODAC-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870185 | |
Record name | Aplindore | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aplindore | |
CAS RN |
189681-70-7 | |
Record name | Aplindore [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189681707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aplindore | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06620 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aplindore | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APLINDORE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5O76TA0ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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